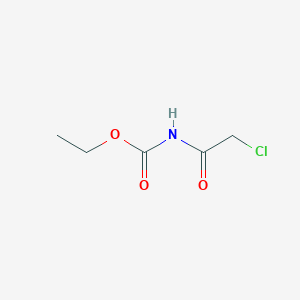

Ethyl (chloroacetyl)carbamate

CAS No.: 6092-47-3

Cat. No.: VC2316413

Molecular Formula: C5H8ClNO3

Molecular Weight: 165.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6092-47-3 |

|---|---|

| Molecular Formula | C5H8ClNO3 |

| Molecular Weight | 165.57 g/mol |

| IUPAC Name | ethyl N-(2-chloroacetyl)carbamate |

| Standard InChI | InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9) |

| Standard InChI Key | WMKXMEBGSGFRMT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NC(=O)CCl |

| Canonical SMILES | CCOC(=O)NC(=O)CCl |

Introduction

Synthesis Methods

The synthesis of carbamate derivatives often involves reactions between chloroformates and amines or alcohols. For ethyl (chloroacetyl)carbamate, a plausible synthesis route could involve the reaction of chloroacetyl chloride with ethylamine or ethanol in the presence of a base, similar to how other carbamates are synthesized .

Potential Applications

While specific applications of ethyl (chloroacetyl)carbamate are not well-documented, carbamate derivatives in general have been explored for their therapeutic potential. They are known to enhance the biological activity of pharmacophores and have been used in the development of anticancer drugs . The chloroacetyl group could potentially add unique reactivity or biological properties to the carbamate core.

Research Findings

Research on carbamate derivatives has shown that modifying the carbamate group can significantly alter the biological activity and pharmacokinetic properties of compounds. For instance, incorporating carbamate moieties into natural compounds like betulinic acid has resulted in derivatives with enhanced anticancer activity . While ethyl (chloroacetyl)carbamate itself has not been extensively studied, its structural features suggest potential for similar applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume